(N-MeCys(3)-N-MeCys(7))TANDEM
Description
Properties
CAS No. |
102390-05-6 |
|---|---|
Molecular Formula |
C19H36 |
Synonyms |
(N-MeCys(3)-N-MeCys(7))TANDEM |
Origin of Product |
United States |
Synthetic Methodologies and Analog Design for N Mecys 3 N Mecys 7 Tandem
Strategies for Cyclic Depsipeptide Synthesis
Cyclic depsipeptides are a significant class of natural products characterized by a macrocyclic structure containing both amide and ester bonds. rsc.orgresearchgate.net The synthesis of these molecules, including the parent structure of TANDEM compounds, presents unique challenges, such as ring-strain and potential epimerization. rsc.orgresearchgate.net Solid-phase peptide synthesis (SPPS) has been an invaluable tool in assembling the linear precursors for these complex molecules. rsc.orgresearchgate.net The crucial step in their synthesis is the macrocyclization, for which several primary strategies have been developed. rsc.orgresearchgate.net
Key macrocyclization strategies include:
Solution-Phase Macrolactamization: This approach involves forming an amide bond to close the ring from a linear precursor that already contains the necessary ester linkage.
On-Resin Macrolactamization: Cyclization is performed while the peptide is still attached to the solid support, often via a side-chain anchor. This can help to minimize intermolecular side reactions.
Solution-Phase Macrolactonization: In this strategy, the final ring-closing step is the formation of an ester bond from a linear peptide precursor. rsc.orgresearchgate.net
Each strategy requires careful planning to avoid undesirable side reactions and to achieve good yields. rsc.orgresearchgate.net The choice of strategy often depends on the specific sequence and the desired final structure of the cyclic depsipeptide.
| Cyclization Strategy | Description | Key Considerations |
| Solution-Phase Macrolactamization | Ring closure via amide bond formation in solution. The linear precursor contains a pre-formed ester bond. rsc.orgresearchgate.net | Requires high-dilution conditions to favor intramolecular over intermolecular reactions. |
| On-Resin Macrolactamization | Amide bond formation occurs while the peptide is anchored to a solid support, often through an amino acid side chain. rsc.orgresearchgate.net | Pseudo-dilution effect of the resin can improve cyclization efficiency; cleavage from the resin is the final step. |
| Solution-Phase Macrolactonization | Ring closure via ester bond formation in solution from a linear hydroxy acid precursor. rsc.orgresearchgate.net | Risk of epimerization at the C-terminal residue; requires effective esterification reagents. |
Incorporation of N-Methylated Amino Acid Residues (N-MeCys)
The presence of N-methylated amino acids in peptides can significantly enhance their proteolytic stability and membrane permeability. nih.govresearchgate.net The incorporation of N-methyl cysteine (N-MeCys) residues at positions 3 and 7 is a defining structural feature of (N-MeCys(3)-N-MeCys(7))TANDEM. However, the synthesis of N-methylated amino acid building blocks, particularly N-MeCys, can be challenging due to low yields or the unintended deprotection of the sulfhydryl group during synthesis. researchgate.net
A highly effective method for producing Fmoc-protected N-MeCys for use in SPPS involves the formation of an oxazolidinone intermediate. researchgate.netnih.gov This procedure begins with the cyclization of Fmoc-Cys(StBu)-OH. Subsequent ring opening and reduction of the resulting iminium ion generate the desired Fmoc-MeCys(StBu)-OH building block with high efficiency. researchgate.netnih.gov The use of the S-tert-butylthio (StBu) protecting group for the cysteine sulfhydryl is particularly advantageous. It is stable during the N-methylation steps and can be readily converted on-resin to a functional group that facilitates the intramolecular disulfide bond formation required to create the final cyclic structure of TANDEM. researchgate.netnih.gov
| Method | Starting Material | Key Steps | Yield | Advantages |
| Oxazolidinone Method | Fmoc-Cys(StBu)-OH | 1. Cyclization to form oxazolidinone. 2. Ring opening. 3. Iminium ion reduction. researchgate.netnih.gov | 91% | High yield, compatible with Fmoc-SPPS, stable sulfhydryl protection. researchgate.netnih.gov |
| Direct N-Methylation (Schiff Base) | Cys(Trt)-OH | 1. Carboxyl protection. 2. Schiff base formation. 3. Reduction. nih.gov | Suboptimal | Prone to side reactions and lower yields compared to the oxazolidinone method. researchgate.net |
Rational Design of this compound Analogues for Mechanistic Probing
This compound functions as a bifunctional intercalator, binding to DNA with a notable preference for the dinucleotide TpA sequence. soton.ac.uknih.gov The rational design of analogues is a crucial strategy for probing the molecular basis of this sequence specificity and the mechanism of action. By systematically modifying the structure of the parent compound, researchers can investigate the contribution of different structural components—such as the quinoxaline (B1680401) intercalating rings, the cyclic peptide backbone, and the N-methyl groups—to DNA binding affinity and selectivity.
Mechanistic probing of this compound's interaction with DNA has been performed using techniques like DNase I footprinting and diethyl pyrocarbonate modification. soton.ac.uknih.gov Footprinting experiments on various DNA fragments revealed that the compound induces protection from DNase I cleavage at the center of (AT)n regions, specifically at sites containing ATAT, TATA, and TTAA sequences. nih.gov Notably, a sequence containing AATT was not protected, providing strong evidence that the ligand preferentially binds to the dinucleotide step TpA. soton.ac.uknih.gov
Further studies using diethyl pyrocarbonate, which modifies adenine (B156593) bases, showed that binding of the TANDEM compound renders certain adenines hyper-reactive. soton.ac.uknih.gov These hyper-reactive sites were observed in sequences that showed footprints, and they were staggered across the two DNA strands in a manner consistent with the ligand intercalating at the TpA step. soton.ac.uknih.gov These findings suggest that the adenines sandwiched between the quinoxaline chromophores become more exposed and reactive. soton.ac.uk The design of analogues—for instance, by altering the peptide linker length or the nature of the amino acid residues—would allow for a more detailed exploration of the structural requirements for this specific mode of DNA recognition.
| DNA Sequence | DNase I Footprinting Result | Diethyl Pyrocarbonate Modification | Inferred Binding Site |
| CGCGATATCGCG | Footprint observed nih.gov | Adenines become hyper-reactive nih.gov | TpA |
| CGCGTATACGCG | Footprint observed nih.gov | Adenines become hyper-reactive nih.gov | TpA |
| CGCGTTAACGCG | Footprint observed nih.gov | Adenines become hyper-reactive nih.gov | TpA |
| CGCGAATTCGCG | No footprint observed nih.gov | No effect observed soton.ac.uknih.gov | No binding |
Structural Elucidation and Conformational Analysis of N Mecys 3 N Mecys 7 Tandem
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the chemical identity and elucidating the solution-state structure of complex molecules like (N-MeCys(3)-N-MeCys(7))TANDEM.
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, particularly when bound to DNA, two-dimensional (2D) ¹H NMR techniques have been indispensable. bgu.ac.ilosti.gov
Proton NMR studies were critical in establishing the sequence-specific binding of this compound. Experiments revealed that the compound preferentially binds to DNA sequences containing a TpA step, such as in the octamer d(GGATATCC)₂. osti.gov In contrast, it does not bind as a bis-intercalator to sequences with an ApT step, like d(GGAATTCC)₂. osti.gov
The formation of a 1:1 complex between the compound and a DNA hexamer, [d(GATATC)]₂, was analyzed in detail using 2D NMR. bgu.ac.il Key techniques included:
COSY (Correlation Spectroscopy): Used to identify spin-coupled protons within each residue of the peptide and the DNA, helping to trace out the molecular framework. osti.gov
TOCSY (Total Correlation Spectroscopy): Provided correlations between all protons within a spin system, which is crucial for assigning resonances to specific amino acid residues and deoxyribose sugars. mdpi.comuzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is central to structure determination as it identifies protons that are close in space (typically <5 Å), regardless of whether they are bonded. bgu.ac.iluzh.chnih.gov The intensity of NOE cross-peaks is converted into distance constraints, which are then used to calculate the three-dimensional structure. bgu.ac.ilmdpi.com
For the complex with [d(GATATC)]₂, analysis of NOESY data provided crucial intermolecular distance constraints between the peptide and the DNA. This confirmed that the two quinoxaline (B1680401) rings of the TANDEM molecule intercalate on either side of the central T-A base pairs, with the cyclic peptide backbone residing in the minor groove of the DNA. bgu.ac.il Furthermore, analysis of sugar coupling constants from COSY spectra showed that the thymine (B56734) sugar at the TpA binding site adopts a distinct N-type conformation, while other sugars remain in a standard S-type conformation, a characteristic feature of quinoxaline-DNA complexes. osti.gov
| NMR Technique | Primary Information Yielded | Application to this compound |
|---|---|---|
| ¹H NMR (1D) | Identifies chemical environment of protons. | Observed shifts upon DNA binding, indicating interaction. osti.gov |
| COSY / TOCSY | Reveals through-bond proton connectivities. | Assignment of amino acid and nucleotide spin systems. bgu.ac.ilosti.gov |
| NOESY | Reveals through-space proton proximities (<5 Å). | Generated intermolecular distance constraints for 3D structure calculation of the peptide-DNA complex. bgu.ac.il |
Mass spectrometry (MS) is essential for verifying the molecular weight of a synthesized compound, thereby confirming its elemental composition. For cyclic peptides like this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.govcore.ac.uk
While specific mass spectrometry data for this compound is not detailed in the available literature, the standard procedure involves comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value. The structural elucidation of cyclic peptides by MS can be complex due to their ring structure; initial fragmentation only opens the ring, leading to various possible linear sequences. rsc.org Tandem MS (MS/MS) experiments are then required to generate fragment ions that allow for sequence deduction. rsc.orgplos.org
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Calculated Molecular Weight | The theoretical mass based on the chemical formula. | Data not available in search results. |
| Observed Molecular Weight (m/z) | The mass-to-charge ratio measured by the mass spectrometer. | Data not available in search results. |
| Ionization Method | Technique used to generate ions (e.g., ESI, MALDI). | ESI and MALDI are standard for this class of molecules. nih.gov |
X-ray Crystallography of Isolated Compound and Derivatives
X-ray crystallography provides atomic-resolution detail of a molecule's structure in its solid, crystalline state. While a crystal structure for the isolated this compound molecule is not cited, the structure of its complex with DNA has been determined by NMR. bgu.ac.il However, crystallographic studies of related TANDEM compounds and other protein-DNA complexes provide a powerful comparative framework. rcsb.orgnih.govembopress.orgcancer.gov
In the solution structure of the this compound-[d(GATATC)]₂ complex, key structural features analogous to those seen in crystal structures of similar compounds were observed. bgu.ac.il These include:
Bis-intercalation: The quinoxaline rings insert between the DNA base pairs. bgu.ac.il
Minor Groove Binding: The peptide backbone is positioned in the DNA's minor groove. bgu.ac.il
DNA Deformation: The binding induces significant structural changes in the DNA, such as the unwinding of the central A-T base pairs and an inward buckling. bgu.ac.il
Hydrogen Bonding: Specific hydrogen bonds form between the alanine (B10760859) NH groups of the peptide and the N3 atoms of the adenine (B156593) bases in the TpA binding site. bgu.ac.il
A notable difference revealed by the structural analysis is the conformation of the peptide ring itself. In this compound, intramolecular hydrogen bonds between the valine NH and alanine carbonyl groups cause the peptide ring to be narrower than that of echinomycin (B1671085) or triostin (B1172060) A. This feature was also observed in the crystal structure of a related TANDEM compound in its unbound form. bgu.ac.il
Computational Approaches to Conformational Landscape
Computational methods complement experimental techniques by providing insight into the dynamic behavior and energetic properties of molecular systems.
Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time, offering a view of the conformational flexibility and intermolecular interactions in a simulated environment (e.g., a water box). nih.govresearchgate.net For DNA intercalators like this compound, MD simulations can explore:
The stability of the peptide-DNA complex.
The role of solvent molecules in mediating interactions.
The precise pathways of binding and unbinding.
The conformational changes in both the peptide and the DNA upon complex formation.
Simulations of related systems have shown that MD can correctly predict preferential binding and identify the crucial interactions, such as stacking forces, that determine binding affinity and specificity. oup.com For instance, simulations can be used to study how the presence of a tandem lesion on DNA affects the binding and recognition by a molecule. nih.gov
Free energy calculations, often based on MD simulation trajectories, provide a quantitative measure of binding affinities and conformational stabilities. researchgate.netresearchgate.netacs.org Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) decompose the binding free energy into various components, including electrostatic and nonpolar contributions. nih.gov
Thermodynamic Integration (TI) is another powerful technique used to calculate the relative binding free energies between a ligand and different DNA sequences. oup.com In a study on TANDEM derivatives, TI simulations successfully predicted the preferential binding of CysMeTANDEM to an ATAT sequence. The calculations identified the electrostatic contribution as the critical determinant of binding selectivity, highlighting the importance of stacking interactions between the intercalated chromophores and the DNA bases. oup.com These computational approaches are invaluable for rationalizing the sequence-selectivity observed experimentally and for guiding the design of new analogues with tailored binding properties.
Molecular Mechanisms of Dna Interaction by N Mecys 3 N Mecys 7 Tandem
Elucidation of Bis-Intercalation Geometry within the DNA Duplex
(N-MeCys(3)-N-MeCys(7))TANDEM binds to double-stranded DNA through a process known as bis-intercalation. This binding mode involves the insertion of its two quinoxaline (B1680401) rings between the base pairs of the DNA helix. The three-dimensional structure of the complex formed between this compound and the DNA hexamer [d(GATATC)]2 has been determined, providing a detailed view of the binding geometry. bgu.ac.il In this complex, the two quinoxaline rings of the ligand are positioned on either side of the two central T-A base pairs. bgu.ac.il
The cyclic octadepsipeptide ring of the molecule resides in the minor groove of the DNA. bgu.ac.il This binding geometry is analogous in some respects to that of CpG-specific quinoxaline antibiotics like echinomycin (B1671085) and triostin (B1172060) A. bgu.ac.il A key feature of the interaction is the formation of intermolecular hydrogen bonds between the Alanine (B10760859) NH groups of the ligand and the AN3 protons of the adenine (B156593) bases at the TpA binding site. bgu.ac.il However, the structure of the peptide ring of this compound in the complex is distinct from that of echinomycin and triostin A, a difference attributed to the formation of intramolecular hydrogen bonds between the Valine NH and Alanine carbonyls within the this compound molecule. bgu.ac.il
Sequence Specificity of DNA Binding
The interaction of this compound with DNA is not random but exhibits a clear preference for specific nucleotide sequences. This specificity is a crucial aspect of its mechanism of action.
Extensive research, including DNase I footprinting and diethyl pyrocarbonate modification studies, has unequivocally identified the dinucleotide step 5'-TpA-3' as the preferred binding site for this compound. soton.ac.uknih.gov Footprinting experiments conducted on DNA fragments containing various self-complementary sequences revealed drug-induced footprints in regions with central sequences of ATAT, TATA, and TTAA, all of which contain the TpA step. nih.gov Conversely, a sequence like AATT, which lacks a TpA step, was not affected by the ligand. soton.ac.uknih.gov Further evidence for TpA binding comes from the observation that the ligand renders certain adenine bases hyper-reactive to diethyl pyrocarbonate, specifically those on the 3'-side of the ligand binding site. soton.ac.uk
The sequences flanking the core TpA binding site significantly influence the binding affinity and stability of the complex. Studies have shown a strong preference for AT-rich regions. soton.ac.uk A universal footprinting substrate containing all 136 possible tetranucleotide sequences was used to determine the optimal binding sites. nih.gov The results indicated that while the ligand binds to all TpA steps, the tetranucleotide sequence ATAT is the most preferred binding site. nih.govnih.gov The best binding sites were found to contain the sequences ATAX and XTAT (where X can be any nucleotide). nih.gov In contrast, the interaction with sequences like TTAA and GTAC was found to be weaker. nih.gov
The stability of the complex, as inferred from dissociation studies, also highlights the importance of flanking sequences. The order of stability for complexes with isolated TpA steps is ATAT > TTAA > TATA. nih.govnih.gov This confirms the requirement for A and T base pairs surrounding the TpA step and suggests that regions of alternating AT provide the strongest interaction, possibly due to a unique DNA structure in these regions. nih.govnih.gov
| Tetranucleotide Sequence | Relative Stability | Reference |
|---|---|---|
| ATAT | Highest | nih.govnih.gov |
| TTAA | Intermediate | nih.govnih.gov |
| TATA | Lowest | nih.govnih.gov |
Kinetic and Thermodynamic Characterization of DNA-Ligand Complex Formation
The formation of the DNA-(N-MeCys(3)-N-MeCys(7))TANDEM complex is governed by specific kinetic and thermodynamic parameters that are influenced by the DNA sequence.
Studies on the dissociation kinetics of this compound from DNA have provided insights into the stability and, by extension, the binding affinity of the complex at different sites. The rate of dissociation is sequence-dependent. For instance, the ligand dissociates more slowly from the center of (AT)n tracts compared to the edges, suggesting a higher affinity for these central locations. nih.govnih.gov This variation in dissociation rates is likely due to sequence-dependent differences in the local DNA structure. nih.govnih.gov
Furthermore, the stability of the complex varies with the specific tetranucleotide sequence harboring the TpA step. Within a natural DNA fragment, the ligand was observed to dissociate faster from a TTAT site than from an ATAT site. nih.govnih.gov The dissociation from isolated TpA steps is considerably faster than from longer tracts of alternating AT, indicating a cooperative effect or a more favorable conformation in extended AT-rich regions. nih.govnih.gov
| Binding Site Context | Relative Dissociation Rate | Inferred Binding Affinity | Reference |
|---|---|---|---|
| Center of (AT)n tracts | Slower | Higher | nih.govnih.gov |
| Edges of (AT)n tracts | Faster | Lower | nih.govnih.gov |
| ATAT | Slower (compared to TTAT) | Higher | nih.govnih.gov |
| TTAT | Faster (compared to ATAT) | Lower | nih.govnih.gov |
| Isolated TpA steps | Much Faster (than longer (AT)n tracts) | Lower | nih.govnih.gov |
Dissociation Kinetics from DNA Binding Sites
The stability of the complex formed between this compound and its DNA binding sites is highly dependent on the specific nucleotide sequence. Studies utilizing DNase I footprinting have elucidated the dissociation kinetics of this bifunctional intercalator from various TpA-containing sites. bgu.ac.ilnih.gov This technique involves initiating the dissociation of the ligand from a radiolabeled DNA fragment by introducing a large excess of unlabeled competitor DNA. bgu.ac.il The rate at which the protective footprint disappears over time provides a measure of the dissociation rate from each specific binding site. bgu.ac.il
Research has shown that the ligand dissociates at different rates from various tetranucleotide sequences. Within a naturally occurring DNA fragment, it was observed that this compound dissociates more rapidly from a TTAT sequence compared to an ATAT sequence. bgu.ac.ilnih.gov A systematic comparison of isolated TpA steps revealed a clear order of complex stability. bgu.ac.ilnih.gov The interaction is strongest and the dissociation is slowest from sequences with alternating adenine and thymine (B56734) bases. bgu.ac.il
The stability of these complexes, as inferred from their dissociation rates, decreases in the following order: ATAT > TTAA > TATA bgu.ac.ilnih.gov
This kinetic preference underscores the importance of the bases flanking the central TpA intercalation site. bgu.ac.il Furthermore, the ligand dissociates more slowly from the center of longer tracts of alternating AT base pairs ((AT)n) than from the edges, suggesting that local DNA structure, which varies with sequence, plays a significant role in the kinetic stability of the complex. bgu.ac.il
Table 1: Relative Stability of this compound with Different DNA Binding Sites Based on Dissociation Kinetics
| DNA Sequence | Relative Stability | Dissociation Rate |
|---|---|---|
| ATAT | Highest | Slowest |
| TTAA | Intermediate | Intermediate |
| TATA | Lowest | Fastest |
Energetic Contributions to Binding Selectivity (e.g., Electrostatic, Stacking Interactions)
The selective binding of this compound to TpA steps, in contrast to the CpG preference of its parent compounds like triostin A, is governed by specific energetic contributions. The change in specificity is partly due to the formation of intramolecular hydrogen bonds within the peptide backbone, which prevents the formation of hydrogen bonds with the 2-amino group of guanine (B1146940) bases in the minor groove. nih.gov
Computational studies using thermodynamic integration free energy simulations have revealed that the primary energetic factor driving the preference for ATAT sequences is the electrostatic component of stacking interactions. nih.gov When the two quinoxaline rings of the molecule intercalate into the DNA, they sandwich the central base pairs. The electrostatic interactions between these planar quinoxaline rings and the adjacent DNA base pairs are the most significant contributor to the binding affinity. nih.gov These calculations demonstrate that the electrostatic component of these stacking interactions is the dominant force favoring the binding of this compound to ATAT sites over other sequences. nih.gov This indicates that the binding selectivity is heavily modulated by creating an optimal electrostatic stacking environment rather than direct hydrogen bonding with the base pairs. nih.gov
Conformational Changes Induced in DNA upon this compound Binding
The binding of this compound via bisintercalation—where its two quinoxaline rings insert into the DNA helix on either side of the central TpA step—induces significant and specific conformational changes in the DNA structure.
Alterations in Helical Parameters (e.g., Underwinding, Buckling)
Structural analysis of the this compound-[d(GATATC)]2 complex using 2D NMR spectroscopy has provided precise details on the distortion of the DNA helix. The intercalation of the quinoxaline rings forces the central A·T base pairs to adopt a highly distorted conformation. bgu.ac.il These base pairs become severely underwound, exhibiting an average helical twist angle of approximately -10 degrees. bgu.ac.il In addition to this unwinding, the central base pairs buckle inward by about 20 degrees. bgu.ac.il These dramatic alterations of local helical parameters are characteristic of the significant structural perturbation caused by the bisintercalation event.
Table 2: DNA Helical Parameter Alterations Induced by this compound Binding
| Helical Parameter | Observed Change | Value |
|---|---|---|
| Helical Twist (Central A·T pairs) | Underwinding | approx. -10° |
| Buckle (Central A·T pairs) | Inward Buckling | approx. 20° |
Induction of Non-Canonical Base Pairing (e.g., Hoogsteen Base Pairs)
A fascinating consequence of the binding of certain quinoxaline antibiotics is the stabilization of non-canonical base pairing geometries. In the 2:1 complex of this compound with the DNA oligonucleotide [d(ATACGIAT)]2, the terminal A-T base pairs have been shown to adopt a Hoogsteen base pairing configuration. nih.gov In this arrangement, the adenine base flips from its usual anti conformation around the glycosidic bond to a syn conformation, altering the hydrogen bonding face that it presents to the thymine. nih.gov The internal base pairs of the complex, however, remain in the standard Watson-Crick configuration. nih.gov This demonstrates that the binding of this compound can selectively induce structural changes to Hoogsteen base pairs at the flanks of its primary binding site. nih.gov
Biophysical and Biochemical Methodologies in Studying N Mecys 3 N Mecys 7 Tandem Dna Complexes
DNA Footprinting Techniques
DNA footprinting is a high-resolution method used to identify the specific binding sites of ligands on DNA. researchgate.net This technique is predicated on the principle that a bound ligand protects its DNA binding site from cleavage by a DNA-cleaving agent. researchgate.net
DNase I footprinting has been a pivotal technique in mapping the binding preferences of (N-MeCys(3)-N-MeCys(7))TANDEM. springernature.com In these experiments, a DNA fragment of interest is radioactively labeled at one end and then subjected to limited cleavage by the endonuclease DNase I in the presence and absence of the ligand. springernature.com The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. researchgate.net The binding of the ligand protects the DNA from cleavage, resulting in a "footprint," which appears as a gap in the ladder of DNA fragments on the autoradiogram. researchgate.net
Studies using DNA fragments with various self-complementary sequences have demonstrated the sequence-selective binding of this compound. nih.govresearchgate.net DNase I footprinting experiments revealed that the compound induces footprints at DNA regions containing the central sequences ATAT, TATA, and TTAA. nih.govresearchgate.net Conversely, no footprint was observed on a fragment with the central sequence AATT, which strongly suggests that the ligand preferentially binds to the dinucleotide step TpA. nih.govresearchgate.net
Further investigations using a universal footprinting substrate containing all 136 possible tetranucleotide sequences confirmed that while the ligand binds to all TpA steps, its highest affinity is for the ATAT sequence. researchgate.net The interaction with TTAA and GTAC was found to be weak. researchgate.net
A modified version of the footprinting technique has also been employed to study the dissociation kinetics of the ligand. nih.govtheadl.com By initiating dissociation with an excess of unlabeled competitor DNA and performing DNase I footprinting at various time points, researchers can observe the time-dependent disappearance of the footprint. nih.govtheadl.com These studies revealed that the stability of the complex with isolated TpA steps decreases in the order ATAT > TTAA > TATA. nih.govtheadl.com This confirms the requirement for flanking A and T base pairs and suggests the strongest interaction occurs with regions of alternating AT. nih.govtheadl.com
| DNA Sequence | Binding Affinity | Dissociation Rate | Reference |
| ATAT | Strongest | Slowest | nih.gov, theadl.com, researchgate.net |
| TTAA | Weaker than ATAT | Faster than ATAT | nih.gov, theadl.com |
| TATA | Weaker than TTAA | Faster than TTAA | nih.gov, theadl.com |
| AATT | No binding observed | N/A | nih.gov, researchgate.net |
| TTAT | Weaker than ATAT | Faster than ATAT | nih.gov, theadl.com |
Chemical probing with diethyl pyrocarbonate (DEPC) offers complementary information to nuclease footprinting. nih.gov DEPC is a chemical that carbethoxylates purine (B94841) bases, primarily adenines at the N-7 position, especially when they are in a conformationally strained or unusual structure, such as being unstacked. nih.govnih.gov This modification makes the phosphodiester backbone susceptible to cleavage by piperidine, allowing for the identification of reactive bases on a sequencing gel. nih.gov
When complexed with this compound, certain adenine (B156593) residues become hyper-reactive to DEPC. nih.govresearchgate.net This hyper-reactivity is observed in DNA sequences containing ATAT, TATA, and TTAA, but not AATT, mirroring the binding specificity seen with DNase I footprinting. nih.govresearchgate.net The enhanced reactivity suggests that the ligand induces a structural distortion in the DNA at its binding site. researchgate.netnih.gov
Interestingly, these hyper-reactive adenines are located both within and distal to the TpA-binding sites. nih.govresearchgate.net In sequences with blocks of (AT)n, a pattern emerges where alternate adenines show increased reactivity. researchgate.net These reactive adenines are staggered in the 3'-direction across the two DNA strands, which is consistent with the ligand binding at the TpA step. researchgate.net This pattern suggests that the adenines sandwiched between the intercalating quinoxaline (B1680401) chromophores are the ones rendered most reactive to DEPC. researchgate.net
Advanced NMR Spectroscopy of DNA-Ligand Duplexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution three-dimensional structural information on DNA-ligand complexes in solution. unl.edu
Two-dimensional NMR techniques, such as COSY and NOESY, are used for the sequential assignment of proton (¹H) and phosphorus (³¹P) resonances in the DNA duplex both with and without the bound ligand. tandfonline.comacs.org This process allows for the identification of specific atoms within the complex and the determination of conformational changes upon binding. tandfonline.com
NMR studies on the complex of this compound with DNA octamers like (d(GGATATCC))₂ and (d(GGTTAACC))₂ have shown that the compound binds as a bis-intercalator, bracketing the TpA step. osti.gov The cyclic octadepsipeptide backbone of the ligand settles into the minor groove of the DNA. osti.gov Analysis of sugar pucker conformations from COSY data indicates that the thymine (B56734) residue's sugar within the TpA binding site predominantly adopts an N-type conformation, while the other sugars remain in the S-type conformation typical of B-DNA. osti.gov
In contrast, studies with a decamer, d(CCCGATCGGG), showed only small changes in the ³¹P and ¹H NMR spectra upon ligand binding. unl.edutandfonline.com This observation, along with minimal perturbations in UV spectra, was interpreted as being consistent with a non-intercalative binding mode in this specific sequence context, with the quinoxaline rings binding in the minor groove. unl.edutandfonline.com
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for mapping these through-space interactions. unl.edu By identifying intermolecular NOEs between protons on the this compound molecule and protons on the DNA, a precise map of the ligand-DNA contacts can be constructed. unl.edu
These NOE-derived distance constraints are then used in computational modeling and molecular mechanics energy minimization to generate a detailed three-dimensional structure of the complex. unl.edutandfonline.com For this compound, NOE data has been instrumental in confirming that the octadepsipeptide ring resides in the minor groove and in proposing models where the quinoxaline rings bind in the minor groove, particularly in cases where bis-intercalation is not observed. unl.edutandfonline.comosti.gov
Impact on Nucleic Acid-Associated Processes (e.g., RNA synthesis inhibition in vitro)
The binding of a small molecule to a DNA template can have significant functional consequences, most notably the inhibition of processes like transcription (RNA synthesis). nih.govnih.gov Quinoxaline antibiotics are known to inhibit DNA-dependent RNA synthesis in vitro. soton.ac.uk This inhibition is a direct result of the ligand binding to the DNA, which physically obstructs the passage of RNA polymerase along the template strand. nih.gov
This compound, as a member of the quinoxaline family, functions as an inhibitor of in vitro RNA synthesis. soton.ac.uk By binding with high affinity and sequence selectivity to TpA steps within the DNA, the compound creates a stable roadblock that prevents the progression of RNA polymerase, thereby halting the synthesis of the RNA transcript. nih.govsoton.ac.uk This mechanism of action, where the ligand targets the DNA template rather than the polymerase enzyme directly, is a characteristic feature of many DNA intercalators and groove-binding agents. nih.gov The efficiency of this inhibition is linked to the binding affinity and residence time of the compound at its specific DNA sites. nih.gov
Structure Activity Relationship Sar of N Mecys 3 N Mecys 7 Tandem and Its Analogues
Role of N-Methylation of Cysteine Residues in DNA Binding Specificity and Affinity
The N-methylation of the cysteine residues at positions 3 and 7 in (N-MeCys(3)-N-MeCys(7))TANDEM is a critical structural modification that dictates its DNA binding specificity, distinguishing it from its analogue, triostin (B1172060) A. This alteration is pivotal in shifting the binding preference from CpG sequences, favored by triostin A, to TpA steps in the DNA minor groove. nih.govnih.gov
The selective binding to TpA sites is not driven by hydrogen bonding interactions with the DNA bases. nih.gov This is a significant departure from the binding mechanism of triostin A, which relies on hydrogen bonds between its peptide backbone and the 2-amino group of guanine (B1146940) residues at CpG sites. nih.gov In this compound, the N-methyl groups on the cysteine residues introduce steric hindrance that prevents the formation of these hydrogen bonds, thereby abolishing the affinity for CpG sequences. nih.gov
Instead of direct hydrogen bonding with the bases, the specificity of this compound for TpA steps is thought to arise primarily from steric and/or hydrophobic interactions within the minor groove. nih.gov The peptide backbone of the molecule adopts a specific conformation that is complementary to the local structure of the DNA minor groove at TpA sequences. nih.govnih.gov This shape-selective recognition suggests that the N-methylation enforces a particular three-dimensional structure on the cyclic depsipeptide that fits snugly into the minor groove at these sites.
Footprinting experiments have demonstrated that this compound induces protective patterns on DNA fragments at sequences containing ATAT, TATA, and TTAA, all of which contain the TpA dinucleotide step, but not at AATT sequences. nih.gov This confirms the specific requirement for a TpA step for binding. Further studies have refined this preference, showing that the ligand binds most favorably to the tetranucleotide sequence ATAT. nih.gov The stability of the complex with isolated TpA steps follows the order ATAT > TTAA > TATA. nih.gov
Influence of Quinoxaline (B1680401) Chromophores on Intercalation
The two planar quinoxaline chromophores are fundamental to the DNA binding mechanism of this compound, functioning as the intercalating moieties. nih.govnih.gov These aromatic systems insert themselves between adjacent base pairs of the DNA double helix, a process known as bis-intercalation, as the molecule possesses two such intercalating groups. nih.gov
Structural studies have revealed that the two quinoxaline rings of this compound bis-intercalate on either side of the two central T·A base pairs of a d(GATATC)2 duplex. nih.gov This positions the cyclic depsipeptide backbone within the minor groove of the DNA. nih.gov The intercalation of these bulky chromophores induces significant conformational changes in the DNA structure. A key effect is the unwinding of the DNA helix at the binding site. nih.gov For instance, in the complex with d(GATATC)2, the central A·T base pairs are unwound, exhibiting an average helical twist angle of approximately -10 degrees. nih.gov This unwinding is a characteristic feature of intercalating agents.
Effects of Cyclic Depsipeptide Backbone Modifications on DNA Recognition
The cyclic depsipeptide backbone of this compound serves as a scaffold that holds the two quinoxaline chromophores at an appropriate distance and orientation for bis-intercalation. Modifications to this backbone have a profound impact on DNA recognition and binding affinity.
The structure of the peptide ring in the this compound-DNA complex differs from that observed in the complexes of echinomycin (B1671085) and triostin A with DNA. nih.gov While all these molecules are cyclic depsipeptides, the specific amino acid composition and modifications, such as N-methylation, lead to distinct three-dimensional conformations. As discussed earlier, the N-methylation of the cysteine residues is a critical modification that steers the binding specificity away from CpG and towards TpA. nih.gov
The recognition of the TpA step by this compound is an example of indirect readout, where the ligand recognizes a specific DNA sequence not through direct hydrogen bonding with the bases, but by recognizing the local DNA conformation (shape and electrostatics) of the minor groove. nih.gov The cyclic depsipeptide backbone is pre-organized to adopt a conformation that is complementary to the minor groove structure at TpA sequences. This shape-selective recognition is a key feature of its binding mechanism. nih.gov
While the binding is not primarily driven by hydrogen bonds to the bases, there are intermolecular hydrogen bonds observed between the alanine (B10760859) NH protons of the peptide backbone and the N3 atoms of the adenine (B156593) bases within the TpA binding site. nih.gov These interactions, although present, are not the primary determinants of sequence specificity in the way that the guanine 2-amino group is for triostin A. nih.gov Therefore, modifications to the backbone that alter its conformation or the positioning of these hydrogen bond donors would be expected to affect binding affinity and potentially specificity.
Correlation between Structural Features and Biophysical Properties of DNA-Ligand Complexes
The specific structural features of this compound give rise to distinct biophysical properties of its complex with DNA. The bis-intercalation of the quinoxaline chromophores and the minor groove binding of the cyclic depsipeptide backbone collectively determine the stability and sequence selectivity of the interaction.
The stability of the DNA-ligand complex is sequence-dependent. Footprinting and dissociation kinetic experiments have provided a hierarchy of binding site stability. The interaction is strongest with regions of alternating A and T bases. nih.gov The stability of complexes with isolated TpA steps decreases in the order ATAT > TTAA > TATA. nih.gov The ligand also dissociates more slowly from the center of (AT)n tracts than from the edges, suggesting that the local DNA structure influences the kinetic stability of the complex. nih.gov
The binding of this compound induces significant changes in the biophysical properties of the DNA. The intercalation of the two quinoxaline rings causes a local unwinding of the DNA helix. nih.gov In the complex with [d(GATATC)]2, the central A·T base pairs are unwound and buckled inward by approximately 20 degrees. nih.gov This distortion of the DNA structure is a hallmark of intercalation. Furthermore, the binding of the ligand can induce bending in the DNA duplex. researchgate.net
The interaction with DNA can be monitored by various biophysical techniques. For example, diethyl pyrocarbonate modification experiments have shown that the binding of this compound renders certain adenine residues hyper-reactive. nih.gov These hyper-reactive adenines are located both within and distal to the TpA-binding sites, indicating that the ligand induces conformational changes in the DNA that extend beyond the immediate binding pocket. nih.gov
| DNA Sequence | Binding Affinity/Stability | Reference |
| ATAT | Highest | nih.govnih.gov |
| TTAA | Intermediate | nih.gov |
| TATA | Lower | nih.gov |
| AATT | No significant binding | nih.gov |
| (AT)n tracts | Strong binding, especially in the center | nih.gov |
Perspectives and Future Directions in N Mecys 3 N Mecys 7 Tandem Research
Development of (N-MeCys(3)-N-MeCys(7))TANDEM as a Molecular Probe for DNA Structure and Dynamics
This compound's ability to bind selectively to specific DNA sequences makes it a promising candidate for development as a molecular probe to investigate DNA structure and dynamics. osti.gov Its preferential binding to the TpA dinucleotide step within AT-rich regions of DNA has been well-documented through various experimental techniques, including DNase I footprinting and nuclear magnetic resonance (NMR) spectroscopy. osti.govresearchgate.nettheadl.comnih.gov
The interaction involves the bis-intercalation of its two quinoxaline (B1680401) rings on either side of the TpA step, with the cyclic octadepsipeptide backbone residing in the minor groove. osti.govnih.gov This binding induces conformational changes in the DNA, such as unwinding of the helix at the binding site and the adoption of an N-type sugar pucker by the thymine (B56734) residue. osti.govnih.gov These specific structural alterations can be harnessed to probe localized DNA conformations.
Future research could focus on modifying the this compound molecule to enhance its probing capabilities. For instance, the attachment of fluorescent tags or other reporter groups could allow for real-time visualization of DNA dynamics and the tracking of specific DNA sequences within the cell. Furthermore, systematic variations of the peptide backbone and the quinoxaline chromophores could lead to probes with altered sequence specificities, thereby expanding the repertoire of DNA structures that can be investigated.
Table 1: DNA Binding Characteristics of this compound
| Property | Finding | References |
| Primary Binding Site | TpA dinucleotide step | osti.govtheadl.comnih.gov |
| Preferred Tetranucleotide | ATAT | nih.govtheadl.comportlandpress.com |
| Weak Interaction | TTAA, GTAC | nih.gov |
| No Binding | AATT | osti.govtheadl.comnih.gov |
| Binding Mode | Bis-intercalation | osti.govnih.gov |
| Induced DNA Conformation | Unwinding at binding site, N-type sugar pucker in thymine | osti.govnih.gov |
Integration of Advanced Computational and Experimental Approaches for Ligand Design
The design of new ligands based on the this compound scaffold will greatly benefit from the integration of advanced computational and experimental approaches. diva-portal.orgsilicos-it.be Computational methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide detailed insights into the molecular driving forces governing the binding affinity and sequence specificity of these compounds. oup.comdiva-portal.org
For instance, thermodynamic integration free energy simulations have been employed to understand the role of stacking interactions in the binding sequence preferences of DNA bis-intercalators. oup.com These computational studies can predict how modifications to the ligand structure will affect its interaction with DNA, guiding the synthesis of new analogues with desired properties. diva-portal.org High-resolution structural data from experimental techniques like 2D NMR and X-ray crystallography are crucial for validating and refining these computational models. acs.orgunl.edu
Future efforts in ligand design should leverage a synergistic cycle of computational prediction and experimental validation. diva-portal.org This integrated approach can accelerate the discovery of novel this compound derivatives with enhanced affinity, specificity, or even novel functionalities. For example, generative chemistry models could be used to explore vast chemical spaces for potential modifications, followed by virtual screening and subsequent experimental testing of the most promising candidates. silicos-it.be
Table 2: Experimental and Computational Techniques for Studying this compound-DNA Interactions
| Technique | Application | References |
| DNase I Footprinting | Determining sequence selectivity and binding sites. | researchgate.nettheadl.comnih.govtheadl.comportlandpress.comspringernature.com |
| NMR Spectroscopy | Elucidating the 3D structure of the complex in solution. | osti.govnih.govacs.orgunl.eduoup.com |
| Molecular Dynamics | Simulating the dynamics and energetics of the interaction. | oup.com |
| Free Energy Calculations | Quantifying the binding affinity and specificity. | oup.comdiva-portal.org |
Exploration of Interaction with Other Biomolecules
While the primary known target of this compound is DNA, future research should also explore its potential interactions with other biomolecules. The structural motifs of this compound, including its cyclic peptide backbone and aromatic quinoxaline rings, suggest the possibility of interactions with other macromolecules, such as RNA or proteins.
For example, the ability of the quinoxaline rings to intercalate could potentially extend to structured RNA molecules, such as hairpins or internal loops. The peptide portion of the molecule could also engage in specific interactions with protein surfaces.
Initial screening for interactions with a broader range of biomolecules could be performed using high-throughput techniques. Any identified "hits" could then be further characterized using biophysical methods like surface plasmon resonance, isothermal titration calorimetry, and NMR spectroscopy to determine the affinity, specificity, and structural basis of these interactions. Uncovering novel biomolecular targets for this compound could open up new avenues for its application in chemical biology and drug discovery.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to study the DNA binding properties of (N-MeCys(3)-N-MeCys(7))TANDEM?
- Methodology : DNase I footprinting is the primary technique for identifying sequence-selective binding sites. Universal substrates containing all 136 tetranucleotide sequences are incubated with the compound, followed by DNase I cleavage and gel electrophoresis to map protected regions . Surface plasmon resonance (SPR) is used to quantify binding kinetics (e.g., association/dissociation rates) and refractive index corrections for small molecules .
- Key Findings : The compound preferentially binds to AT-rich sequences, with the strongest affinity for ATAT tetranucleotides and weaker interactions with TTAA or GTAC .
Q. How do researchers design experiments to determine preferred DNA binding sites for minor groove binders like this compound?
- Experimental Design :
Prepare a universal DNA substrate with diverse sequences .
Titrate the compound and perform DNase I digestion.
Resolve cleavage patterns via PAGE and quantify band intensities to identify protected regions.
Validate using SPR to correlate footprinting data with thermodynamic parameters (e.g., Kd) .
- Controls : Include free DNA (no ligand) and reference ligands with known binding profiles to confirm specificity .
Q. What are the structural features of this compound that facilitate DNA binding?
- Structural Analysis : The compound’s quinoxaline core and methylated cysteine residues enhance minor groove recognition. Methylation increases hydrophobic interactions with AT base pairs while reducing steric hindrance . Comparative studies with non-methylated analogs show reduced binding affinity, highlighting the role of N-methylation in stabilizing DNA-ligand complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions between footprinting data and surface plasmon resonance (SPR) measurements for this compound-DNA interactions?
- Data Reconciliation : Footprinting identifies sequence specificity but lacks kinetic details, while SPR provides kinetic rates but may overlook sequence context. Integrate both methods:
Use SPR to measure binding constants for synthetic oligonucleotides containing ATAT vs. TTAA sequences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
